molecular formula C20H20ClN3O2S B11611677 4-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-methylquinoline

4-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-methylquinoline

Cat. No.: B11611677
M. Wt: 401.9 g/mol
InChI Key: ISKKHUSIKPRBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYLQUINOLINE is a complex organic compound with a molecular formula of C17H16ClN3O2S This compound is known for its unique chemical structure, which includes a quinoline core substituted with a piperazine ring and a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYLQUINOLINE typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

The next step involves the introduction of the piperazine ring. This can be achieved through a nucleophilic substitution reaction, where the quinoline core is reacted with piperazine in the presence of a suitable base such as potassium carbonate.

Finally, the chlorobenzenesulfonyl group is introduced through a sulfonylation reaction. This involves reacting the piperazine-substituted quinoline with chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYLQUINOLINE follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can occur at the chlorobenzenesulfonyl group, converting it to a benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases such as potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Benzenesulfonyl-substituted quinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYLQUINOLINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYLQUINOLINE can be compared with other similar compounds such as:

    4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BENZONITRILE: Similar structure but with a benzonitrile group instead of a quinoline core.

    4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-OXOBUTANOIC ACID: Similar structure but with an oxobutanoic acid group instead of a quinoline core.

The uniqueness of 4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYLQUINOLINE lies in its quinoline core, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methylquinoline

InChI

InChI=1S/C20H20ClN3O2S/c1-15-14-20(18-4-2-3-5-19(18)22-15)23-10-12-24(13-11-23)27(25,26)17-8-6-16(21)7-9-17/h2-9,14H,10-13H2,1H3

InChI Key

ISKKHUSIKPRBKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.